molecular formula C23H23N5O5S B11615458 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N'-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide

Cat. No.: B11615458
M. Wt: 481.5 g/mol
InChI Key: DPPVCKMJUCDRKI-MSXFZWOLSA-N
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Description

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is a complex organic compound that features a pyrimidine ring, a sulfanyl group, and a hydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide typically involves multiple stepsThe final step involves the condensation of the intermediate with the appropriate hydrazide derivative under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group would yield sulfoxides or sulfones, while reduction of the nitro group would yield an amine derivative .

Scientific Research Applications

2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide is not fully understood. it is believed to interact with specific molecular targets and pathways, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved would depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 2-[(4,6-Dimethylpyrimidin-2-YL)sulfanyl]-N’-[(Z)-{3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl}methylidene]acetohydrazide apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23N5O5S

Molecular Weight

481.5 g/mol

IUPAC Name

2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-[(Z)-[3-methoxy-4-[(3-nitrophenyl)methoxy]phenyl]methylideneamino]acetamide

InChI

InChI=1S/C23H23N5O5S/c1-15-9-16(2)26-23(25-15)34-14-22(29)27-24-12-17-7-8-20(21(11-17)32-3)33-13-18-5-4-6-19(10-18)28(30)31/h4-12H,13-14H2,1-3H3,(H,27,29)/b24-12-

InChI Key

DPPVCKMJUCDRKI-MSXFZWOLSA-N

Isomeric SMILES

CC1=CC(=NC(=N1)SCC(=O)N/N=C\C2=CC(=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])OC)C

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NN=CC2=CC(=C(C=C2)OCC3=CC(=CC=C3)[N+](=O)[O-])OC)C

Origin of Product

United States

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